2-[1'-methyl-2-(4-nitrophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl]phenol
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Overview
Description
2-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL typically involves multi-step reactions. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and reusability .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL can undergo several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. For example, some pyrazole derivatives have been shown to induce apoptosis in cancer cells by activating p53-mediated pathways .
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Investigated for its kinase inhibitory properties.
Uniqueness
2-[5-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H17N5O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[3-(1-methylpyrazol-4-yl)-2-(4-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenol |
InChI |
InChI=1S/C19H17N5O3/c1-22-12-13(11-20-22)18-10-17(16-4-2-3-5-19(16)25)21-23(18)14-6-8-15(9-7-14)24(26)27/h2-9,11-12,18,25H,10H2,1H3 |
InChI Key |
XHRKMBRZLQODQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4O |
Origin of Product |
United States |
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